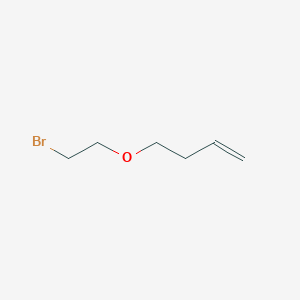

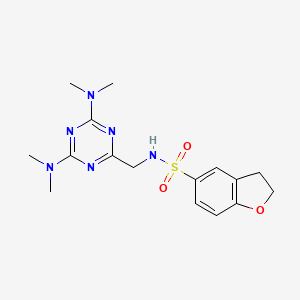

![molecular formula C16H19ClN2O3 B2749697 6-Chloro-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one CAS No. 899403-80-6](/img/structure/B2749697.png)

6-Chloro-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives, which is a part of the compound, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “6-Chloro-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one” can be represented by the InChI string: InChI=1S/C16H19ClN2O3/c17-13-1-2-15-14(10-13)12(9-16(21)22-15)11-19-5-3-18(4-6-19)7-8-20/h1-2,9-10,20H,3-8,11H2.科学的研究の応用

Synthesis and Biological Evaluation

Synthesis of Piperazine-Chromene Conjugates : Piperazine-chromene conjugates have been synthesized and evaluated for their anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. Compounds with specific substitutions demonstrated better anti-proliferative activities compared to curcumin, highlighting their potential as anticancer agents (Parveen et al., 2017).

Anti-inflammatory and Antimicrobial Activity : Novel derivatives of 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one showed promising anti-inflammatory and antimicrobial properties. Certain compounds exhibited significant TNF-α and IL-6 inhibitory activity, as well as potent antimicrobial effects, indicating their potential use in treating inflammatory diseases and infections (Hatnapure et al., 2012).

Anticonvulsant and Antimicrobial Activities

- Anticonvulsant Activity : The synthesis of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, including those prepared from substituted piperazine derivatives, showed potential anticonvulsant activity. These compounds were evaluated in vivo for their ability to protect against maximal electroshock and subcutaneous Metrazol-induced seizures, with some demonstrating significant protective effects (Aytemir et al., 2004).

Antimicrobial and Antifungal Properties

- Synthesis of Novel 2H-Chromene Derivatives : A study focused on the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones, highlighting their significant antimicrobial activity against various bacterial and fungal classes, indicating their potential as broad-spectrum antimicrobial agents (El Azab et al., 2014).

Immunomodulatory and Anti-inflammatory Activities

- Osthole Derivatives : The study on osthole derivatives, including those with piperazine modifications, showed moderate inhibitory activity in immune responses and exhibited suppressive and anti-inflammatory activities in various models. This suggests their potential for treating immune-related disorders (Zimecki et al., 2009).

作用機序

Target of Action

Similar compounds have been found to inhibit src/abl kinases , which play crucial roles in cell growth, division, and survival.

Mode of Action

Compounds with similar structures have been identified as potent src/abl kinase inhibitors . They interact with these targets, inhibiting their activity and leading to changes in cellular processes.

Biochemical Pathways

Src/abl kinases, which similar compounds have been found to inhibit , are involved in numerous cellular processes, including cell division, survival, and migration. Inhibition of these kinases can disrupt these processes, potentially leading to antitumor effects.

Result of Action

Inhibition of src/abl kinases by similar compounds has been associated with potent antitumor activity in preclinical assays .

生化学分析

Biochemical Properties

The biochemical properties of 6-chloro-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one are largely determined by its structural features . The presence of the piperazine ring provides potential sites for interaction with various enzymes and proteins

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

6-chloro-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3/c17-13-1-2-15-14(10-13)12(9-16(21)22-15)11-19-5-3-18(4-6-19)7-8-20/h1-2,9-10,20H,3-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWVBJASBQNLPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=CC(=O)OC3=C2C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

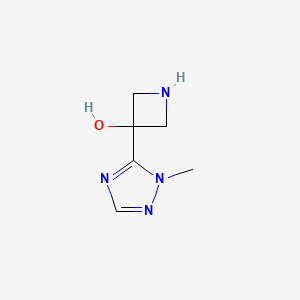

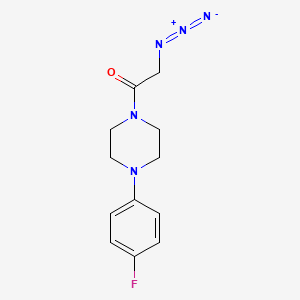

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2749619.png)

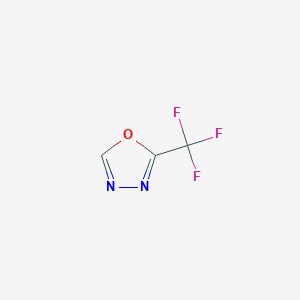

![2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid](/img/structure/B2749622.png)

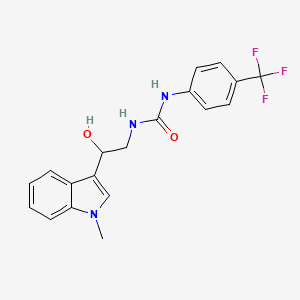

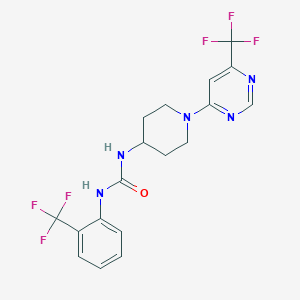

![3-(3,4-Dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2749624.png)

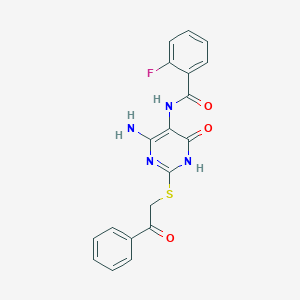

![4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine](/img/structure/B2749625.png)

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine](/img/structure/B2749630.png)

![(E)-4-((4-fluorophenyl)thio)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)butanamide](/img/structure/B2749633.png)